[3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride
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Overview
Description
[3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with two carbamoyl groups, each linked to a dihydroxypropyl moiety, and an azanium ion paired with a chloride ion. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride typically involves multi-step organic reactions. One common method starts with the nitration of a phenyl ring, followed by reduction to form the corresponding amine. This amine is then reacted with dihydroxypropyl isocyanate under controlled conditions to form the carbamoyl groups. The final step involves the protonation of the amine to form the azanium ion, which is then paired with a chloride ion to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by the use of high-purity reagents and catalysts to ensure the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamoyl groups can be reduced to amines under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
[3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which [3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride exerts its effects involves interactions with specific molecular targets. The dihydroxypropyl groups can form hydrogen bonds with biological molecules, while the carbamoyl groups can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[3,5-Bis(2-hydroxyethylcarbamoyl)phenyl]azanium;chloride: Similar structure but with hydroxyethyl groups instead of dihydroxypropyl groups.
[3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;bromide: Similar structure but with a bromide ion instead of a chloride ion.
Uniqueness
The presence of dihydroxypropyl groups in [3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride provides unique chemical properties, such as increased solubility and the ability to form multiple hydrogen bonds
Properties
IUPAC Name |
[3,5-bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O6.ClH/c15-10-2-8(13(22)16-4-11(20)6-18)1-9(3-10)14(23)17-5-12(21)7-19;/h1-3,11-12,18-21H,4-7,15H2,(H,16,22)(H,17,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBBCFFLJFKAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NCC(CO)O)[NH3+])C(=O)NCC(CO)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203515-86-0 |
Source
|
Record name | 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203515-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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